2-Hydroxy-4,4-dimethylpentanoic acid
Overview
Description
2-Hydroxy-4,4-dimethylpentanoic acid, also known as 2-hydroxy-4,4-dimethylpentanoate or HDMP, is an organic compound with the molecular formula C7H14O3. It is a crystalline solid with a melting point of 61-64°C. HDMP is a white powder that is soluble in water and most organic solvents. It is used in a wide range of scientific applications, including synthetic organic chemistry, drug discovery, and biochemistry.
Scientific Research Applications
Chemistry and Analysis of Lipid Peroxidation Products
2-Hydroxy-4,4-dimethylpentanoic acid plays a role in the study of lipid peroxidation products, particularly 4-Hydroxy-2-nonenal (HNE), a significant product of phospholipid peroxidation due to its reactivity and cytotoxicity. This research is crucial for understanding the formation and metabolism of HNE in tissues, which has implications for studying the mechanisms of oxidative stress and inflammation in various diseases, including atherosclerosis. Advanced analytical techniques like mass spectrometry are essential for identifying HNE-modified proteins in biological samples, contributing to our understanding of redox-sensitive cell signaling proteins' interactions in physiological and pathological conditions (Spickett, 2013).
Cosmetic and Dermatologic Applications
Hydroxy acids (HAs), including derivatives of this compound, have widespread applications in cosmetics and dermatology. They are employed in formulations to achieve various beneficial effects on the skin, such as treating photoaging, acne, ichthyosis, rosacea, pigmentation disorders, and psoriasis. This research highlights the significance of understanding the safety and biological mechanisms of HAs in cosmetic and therapeutic formulations, particularly concerning their prolonged use on sun-exposed skin (Kornhauser, Coelho, & Hearing, 2010).
Anti-tumor Activities of Metal Complexes
The synthesis of novel metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, closely related to this compound, demonstrates potential anti-tumor activities. These complexes were tested against human colorectal carcinoma cells, showing significant inhibitory actions. This research contributes to the development of new cancer therapies, particularly as CDK8 kinase inhibitors for colon cancer treatment (Aboelmagd et al., 2021).
Chelating Agents for Metal Ions
Research on 4-hydroxy-6-methyl-3-pyridinecarboxylic acid and 2,6-dimethyl-4-hydroxy-3-pyridinecarboxylic acid, compounds related to this compound, explores their use as chelating agents for iron and aluminium ions. This study is crucial for developing chelation therapies, which can be applied to treat metal ion toxicity and related disorders. The findings contribute to the broader field of medicinal chemistry and the design of therapeutic agents (Dean et al., 2011).
Properties
IUPAC Name |
2-hydroxy-4,4-dimethylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-7(2,3)4-5(8)6(9)10/h5,8H,4H2,1-3H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBFFNZNNJKRCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627664 | |
Record name | 2-Hydroxy-4,4-dimethylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65302-98-9 | |
Record name | 2-Hydroxy-4,4-dimethylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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